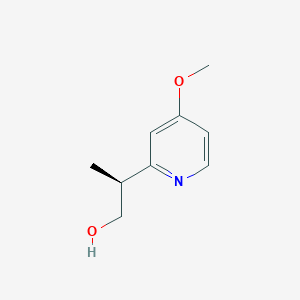
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol, also known as MPPO, is a chiral alcohol that has gained significant attention in recent years due to its potential applications in various scientific fields. MPPO is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol is not well understood, but it is believed to act as a chiral auxiliary in various chemical reactions. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol can form complexes with metal ions and act as a chiral ligand, leading to the formation of chiral compounds with high enantioselectivity. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol can also act as a chiral dopant in liquid crystals, leading to the formation of chiral nematic phases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol are not well studied, but it has been shown to exhibit low toxicity and good biocompatibility. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been used as a chiral building block in the synthesis of biologically active compounds, such as anti-inflammatory agents and antitumor agents.
Advantages and Limitations for Lab Experiments
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has several advantages for lab experiments, including its high enantioselectivity and low toxicity. However, (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol is relatively expensive and requires specialized equipment for its synthesis.
Future Directions
There are several future directions for the study of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol. One potential direction is the development of new synthesis methods for (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol that are more efficient and cost-effective. Another direction is the study of the mechanism of action of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol, including its interactions with metal ions and its role as a chiral auxiliary. Additionally, the study of the biochemical and physiological effects of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol could lead to the development of new biologically active compounds. Finally, the study of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol in materials science could lead to the development of new chiral materials with unique properties.
Synthesis Methods
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol can be synthesized through various methods, including catalytic hydrogenation, Grignard reaction, and Suzuki coupling. The catalytic hydrogenation of 4-methoxypyridine-2-carboxylic acid using a chiral catalyst results in the formation of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol. The Grignard reaction of 4-methoxypyridine-2-carboxaldehyde with magnesium and an alkyl halide followed by hydrolysis also leads to the synthesis of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol. The Suzuki coupling of 4-methoxypyridine-2-boronic acid with 2-bromo-1-propanol in the presence of a palladium catalyst is another method for synthesizing (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol.
Scientific Research Applications
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, asymmetric synthesis, and materials science. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been used as a chiral building block in the synthesis of biologically active compounds, such as anti-inflammatory agents and antitumor agents. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has also been used as a chiral ligand in asymmetric synthesis reactions, leading to the formation of chiral compounds with high enantioselectivity. In materials science, (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been used as a chiral dopant in liquid crystals, leading to the formation of chiral nematic phases.
properties
IUPAC Name |
(2S)-2-(4-methoxypyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(6-11)9-5-8(12-2)3-4-10-9/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXUXRLXBPUAOF-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2548074.png)
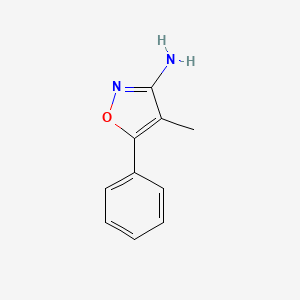

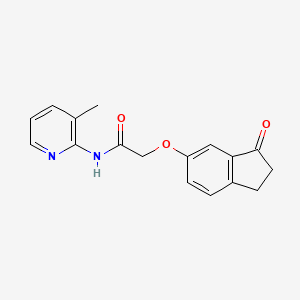
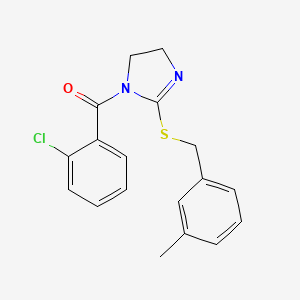
![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)
![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)
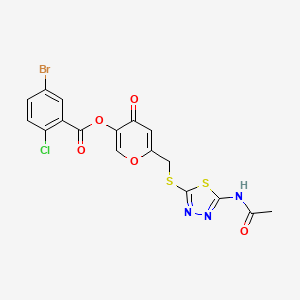
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)

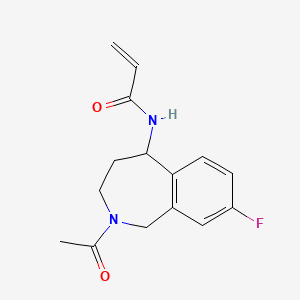
![4-Aza-tricyclo[5.2.2.02,6]undecane](/img/structure/B2548096.png)